![molecular formula C19H21ClN4O2 B4627497 N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)
N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole compounds involves specific routes that allow for the identification and differentiation of isomers. For instance, the identification of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide showcases the complexity of synthesizing such compounds. A chlorine-containing by-product was observed during the synthesis, highlighting the intricacies involved in the chemical synthesis process of pyrazole derivatives (McLaughlin et al., 2016).
Molecular Structure Analysis
The molecular interaction of pyrazole derivatives with receptors can be elucidated through conformational analyses and molecular orbital methods, as seen in studies of compounds like SR141716. These analyses reveal the energetic stability and potential binding interactions, which are crucial for understanding the compound's behavior at a molecular level (Shim et al., 2002).
Chemical Reactions and Properties
The synthesis processes of related compounds demonstrate a variety of chemical reactions, including the formation of isoxazoles and pyrazoles through reactions with malononitrile, cyanothioacetamide, and benzoylacetonitrile. These reactions highlight the compound's ability to undergo various chemical transformations, leading to the synthesis of different derivatives with potentially distinct properties (Martins et al., 2002).
Physical Properties Analysis
The crystallization and thermal analysis of pyrazole derivatives, such as 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, provide insights into their physical stability and structural conformation. These analyses are essential for understanding the compound's behavior under different conditions and its potential applications based on its physical properties (Kumara et al., 2018).
Chemical Properties Analysis
Investigations into the chemical properties of pyrazole derivatives, such as their antimycobacterial activity, illustrate the compound's potential for applications in various fields. The synthesis and screening of novel derivatives for antimicrobial properties exemplify the broader implications of understanding the chemical properties of such compounds (Nayak et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is synthesized through various chemical processes, including condensation, cyclization, and substitution reactions. The synthesis often involves the use of hydrazines, diketones, and specific reagents to introduce the pyrazole and isoxazole moieties. The characterization includes chromatographic, spectroscopic, and mass spectrometric analyses to confirm the structure and purity of the compound. The synthesis and characterization of similar compounds provide a foundation for understanding the chemical properties and potential applications of N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide in scientific research (McLaughlin et al., 2016).
Molecular Interaction Studies
The compound's interaction with biological receptors, such as the cannabinoid receptors, is studied using various computational and experimental techniques. These studies aim to understand the binding affinity, conformational preferences, and potential biological effects of the compound. This research is crucial for developing new therapeutic agents based on the compound's structural framework (Shim et al., 2002).
Structure-Activity Relationships (SAR)
The compound's chemical structure is modified to study its structure-activity relationships, particularly its antagonistic activity on specific biological receptors. These SAR studies help identify the functional groups and structural features critical for the compound's biological activity. This research can lead to the development of more potent and selective agents for therapeutic applications (Lan et al., 1999).
Synthetic Methodology Development
The compound's synthesis involves developing novel synthetic methodologies, such as one-pot synthesis and specific functional group transformations. These methods aim to improve the efficiency, yield, and selectivity of the synthesis process. The development of new synthetic routes contributes to the broader field of organic synthesis and can be applied to the synthesis of other complex molecules (Martins et al., 2002).
Eigenschaften
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-yl]-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-12(2)8-16-10-17(23-26-16)19(25)21-18-9-13(3)24(22-18)11-14-4-6-15(20)7-5-14/h4-7,9-10,12H,8,11H2,1-3H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVGGNDQWKPSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)Cl)NC(=O)C3=NOC(=C3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-YL}-5-(2-methylpropyl)-1,2-oxazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



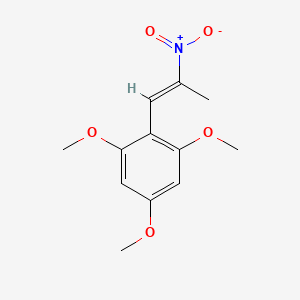
![4,6-bis(4-methoxyphenyl)-2-[(2-oxo-2-phenylethyl)thio]nicotinonitrile](/img/structure/B4627419.png)
![1-ethyl-N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B4627424.png)
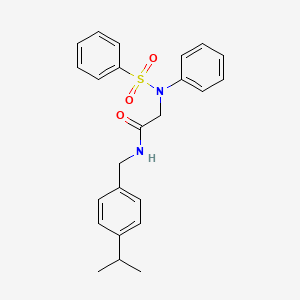


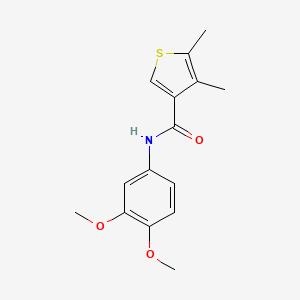
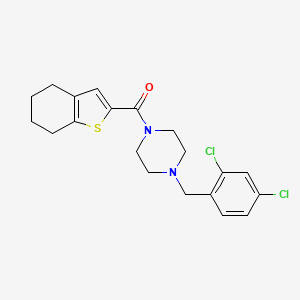
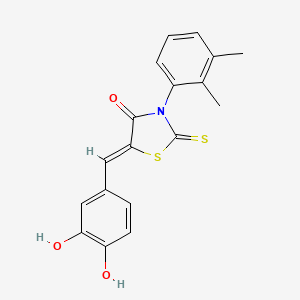
![N-(2,3-dichlorophenyl)-2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627462.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4627493.png)
![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)
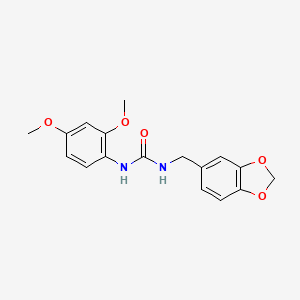
![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)